molecular formula C8H12N2 B14688583 7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 31689-32-4

7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene

Cat. No.: B14688583
CAS No.: 31689-32-4
M. Wt: 136.19 g/mol
InChI Key: KUJNXDNXJVMMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Propan-2-ylidene)-2,3-diazabicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes a diazabicycloheptene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields epoxides, while reduction with LiAlH4 produces amines.

Scientific Research Applications

7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting or modifying the function of the target molecules. This interaction is facilitated by the compound’s unique bicyclic structure, which allows it to fit into specific binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene is unique due to its diazabicycloheptene core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Properties

CAS No.

31689-32-4

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

7-propan-2-ylidene-2,3-diazabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H12N2/c1-5(2)8-6-3-4-7(8)10-9-6/h6-7H,3-4H2,1-2H3

InChI Key

KUJNXDNXJVMMFN-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCC1N=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.